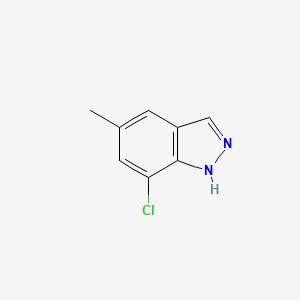

7-chloro-5-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBFWZEQLLBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Diffraction Techniques

X-ray Crystallography for Three-Dimensional Structural and Conformational Analysis

Without access to the primary research data from these analytical techniques for the specific compound , any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of the characterization of 7-chloro-5-methyl-1H-indazole by the scientific community are required before a thorough and factual article can be composed.

Computational and Theoretical Chemistry Investigations of 7 Chloro 5 Methyl 1h Indazole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7-chloro-5-methyl-1H-indazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties. For substituted indazoles like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. nih.govresearchgate.net

These calculations can determine key quantum chemical parameters that describe the molecule's reactivity. researchgate.net For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding chemical reactivity and kinetic stability. irjweb.com DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural characterization of the molecule. rsc.org

Table 1: Predicted Physicochemical Properties of Indazole Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indazole Derivative 1 | -5.89761 | -1.40211 | 4.4955 | 2.5 |

| Indazole Derivative 2 | -5.65434 | -2.31201 | 3.34233 | 3.1 |

| Indazole Derivative 3 | -5.62275 | -1.21878 | 4.40397 | 1.8 |

| Indazole Derivative 4 | -5.14566 | -1.04112 | 4.10454 | 4.2 |

This table presents illustrative data for various indazole derivatives based on published studies on similar compounds. nih.gov

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ripublication.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity. irjweb.com For this compound, the electron-withdrawing chlorine atom and the electron-donating methyl group would influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the indazole ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for studying how a molecule like this compound might interact with biological targets, such as proteins. These methods can predict the binding affinity and stability of the molecule within a protein's active site.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netjocpr.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. nih.govnih.gov The results of docking simulations provide a binding energy score, which estimates the affinity of the ligand for the protein, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. researchgate.netjocpr.com

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govresearchgate.net Starting from the binding pose predicted by molecular docking, MD simulations can assess the stability of the ligand-protein complex and explore the conformational changes that may occur upon binding. nih.govtandfonline.com By simulating the movements of atoms over a period of time, MD can reveal important information about the flexibility of the ligand and the protein, the strength of their interactions, and the role of solvent molecules. nih.govnih.gov For this compound, MD simulations could be used to validate the docking results and to gain a more detailed understanding of its binding mechanism to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comej-chem.org Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.govmdpi.com

For a series of indazole analogues, including this compound, QSAR models can be developed to predict their biological activity based on various molecular descriptors. nih.govtandfonline.com These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO-LUMO energies), and steric properties. mdpi.com A statistically significant QSAR model can be a valuable tool for designing new indazole derivatives with improved activity and for prioritizing compounds for synthesis and experimental testing. nih.govtandfonline.com Cheminformatics approaches can be used to analyze the structural diversity of a library of indazole derivatives and to identify key structural features that are important for their biological activity. nih.gov

Development of Statistical Models for Predicting Biological Activity

Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting the biological activity of novel compounds based on their molecular structures. For indazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer and anti-inflammatory activities. nih.govresearchgate.net

The development of a robust QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Compilation: A diverse set of indazole analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. This data set is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the data set.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using various validation techniques, including cross-validation and external validation with the test set.

The resulting QSAR models can then be used to predict the biological activity of newly designed this compound analogues, prioritizing the synthesis of compounds with the highest predicted potency.

Table 1: Illustrative Data Table for QSAR Model Development

| Compound ID | Structure | log(1/IC₅₀) | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1 | This compound | 5.8 | 2.5 | 180.62 | 1 | 2 |

| 2 | Analogue A | 6.2 | 2.8 | 194.65 | 1 | 2 |

| 3 | Analogue B | 5.5 | 2.1 | 166.59 | 1 | 2 |

| 4 | Analogue C | 6.5 | 3.1 | 208.68 | 1 | 3 |

| 5 | Analogue D | 5.9 | 2.6 | 188.63 | 2 | 2 |

Identification and Analysis of Key Molecular Descriptors and Pharmacophore Features

Molecular descriptors and pharmacophore features provide a more intuitive understanding of the structural requirements for biological activity. For indazole-based compounds, several key features have been identified through computational studies as being crucial for their interaction with biological targets. ugm.ac.idnih.govnih.gov

Key Molecular Descriptors:

Lipophilicity (LogP): This descriptor is often correlated with membrane permeability and binding to hydrophobic pockets in target proteins. For indazole derivatives, an optimal LogP range is often sought to balance solubility and binding affinity.

Hydrogen Bonding Capacity: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the target protein. The presence of substituents can further modulate this capacity.

Electronic Properties: Descriptors such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the electrostatic and covalent interactions a molecule can form.

Pharmacophore Features:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For indazole analogues, a typical pharmacophore model might include:

Hydrogen Bond Acceptor (HBA): Often associated with one of the nitrogen atoms in the pyrazole (B372694) ring.

Hydrogen Bond Donor (HBD): The N-H group of the indazole ring is a key hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring of the indazole scaffold provides a hydrophobic surface for van der Waals interactions.

Hydrophobic Feature (HY): Substituents such as the methyl group at the 5-position can contribute to hydrophobic interactions.

Table 2: Key Pharmacophore Features for Indazole Analogues

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | Typically a nitrogen atom in the pyrazole ring. | Forms hydrogen bonds with backbone or side-chain donors in the active site. |

| Hydrogen Bond Donor | The N-H group of the indazole. | Interacts with hydrogen bond acceptors in the binding pocket. |

| Aromatic Ring | The fused benzene ring. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | e.g., the 5-methyl group. | Occupies hydrophobic sub-pockets within the active site. |

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules and elucidating reaction mechanisms. researchgate.netbeilstein-journals.org For this compound, these methods can be used to predict its behavior in various chemical transformations, which is crucial for the design of synthetic routes and the understanding of its metabolic fate.

By calculating the electron density distribution and molecular orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. For the indazole ring, the reactivity is influenced by the interplay of the electron-donating and -withdrawing effects of the fused benzene ring and the pyrazole moiety. The presence of the chloro and methyl substituents on the benzene ring further modulates this reactivity.

Predicted Reactivity:

Electrophilic Attack: The electron-rich positions of the indazole ring are susceptible to electrophilic attack. DFT calculations can predict the relative reactivity of the different carbon and nitrogen atoms.

Nucleophilic Attack: The electron-deficient positions, particularly those influenced by the electron-withdrawing chloro group, are potential sites for nucleophilic substitution.

Reaction Mechanisms: DFT can be used to model the transition states and intermediates of potential reactions, providing detailed insights into the reaction pathways and predicting the feasibility and regioselectivity of various synthetic transformations. For example, understanding the mechanism of N-alkylation is crucial for synthesizing libraries of analogues with diverse substituents at the N1 and N2 positions. researchgate.netbeilstein-journals.org

Table 3: Predicted Chemical Reactivity of this compound

| Position | Predicted Reactivity | Influencing Factors |

| N1 | Nucleophilic, site for alkylation/arylation | Lone pair availability, steric hindrance |

| N2 | Nucleophilic, site for alkylation/arylation | Lone pair availability, thermodynamic stability of product |

| C3 | Susceptible to electrophilic attack | Electron density of the pyrazole ring |

| C4 | Modulated by adjacent chloro group | Inductive and mesomeric effects of substituents |

| C6 | Modulated by adjacent methyl group | Inductive and mesomeric effects of substituents |

Preclinical Pharmacological and Mechanistic Studies of 7 Chloro 5 Methyl 1h Indazole Derivatives

In Vitro Cellular and Biochemical Investigations

Derivatives of the indazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. Studies on polysubstituted indazoles have reported interesting antiproliferative activity, with IC₅₀ values ranging from 0.64 to 17 µM against human ovarian (A2780) and lung (A549) cancer cell lines. nih.gov The most active of these compounds confirmed their efficacy in an expanded panel of cell lines including neuroblastoma (IMR32) and breast cancer (MDA-MB-231, T47D). nih.gov

Similarly, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. One promising compound from this series displayed a potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov

Hybrid molecules incorporating a 7-chloroquinoline (B30040) moiety, structurally related to the 7-chloro-indazole core, have also been investigated. These 7-chloro-4-aminoquinoline-benzimidazole hybrids showed strong cytotoxic activity, with GI₅₀ values from 0.4 to 8 µM in leukemia and lymphoma cell lines. nih.gov Specifically, one derivative exhibited significant antiproliferative action against lymphoma cells (Raji: GI₅₀ = 4.3 µM; HuT78: GI₅₀ = 0.4 µM) and leukemia cells (CCRF-CEM: GI₅₀ = 8.2 µM; THP-1: GI₅₀ = 0.6 µM). nih.gov

The cytotoxic potential of indazole analogues of curcumin (B1669340) has been tested against breast (MCF-7), cervical (HeLa), and colon (WiDr) carcinoma cells. imrpress.com These compounds showed IC₅₀ values ranging from 27.20 to 58.19 μM against WiDr cells, with some derivatives being more active than the parent compound, curcumin. imrpress.com

| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780 | Ovarian | 0.64 - 17 | nih.gov |

| Polysubstituted indazoles | A549 | Lung | 0.64 - 17 | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 | Leukemia | 5.15 | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 | T-cell lymphoma | 0.4 | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | THP-1 | Leukemia | 0.6 | nih.gov |

| Indazole analogue of curcumin (3b) | WiDr | Colon | 27.20 | imrpress.com |

The indazole nucleus is a key component of compounds investigated for their antimicrobial properties. A novel class of indazole derivatives has been identified as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov These compounds demonstrated excellent enzymatic and antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.gov

In other studies, 3-methyl-1H-indazole derivatives were found to be active against both Bacillus subtilis and Escherichia coli. One of the most active compounds showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli at a concentration of 300 μg/mL, which was comparable to the standard drug ciprofloxacin. nih.gov Furthermore, N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal pathogen Candida albicans. nih.gov

| Compound Class | Pathogen | Activity | Reference |

|---|---|---|---|

| Indazole GyrB inhibitors | Gram-positive bacteria (e.g., MRSA) | Excellent enzymatic and antibacterial activity | nih.gov |

| 3-methyl-1H-indazole derivative (66) | Bacillus subtilis | Zone of inhibition: 22 mm | nih.gov |

| 3-methyl-1H-indazole derivative (66) | Escherichia coli | Zone of inhibition: 46 mm | nih.gov |

| N-methyl-3-aryl inazoles | Candida albicans | Antifungal activity observed | nih.gov |

Indazole derivatives have emerged as promising scaffolds for the development of agents against parasitic and mycobacterial infections. A series of 3-chloro-6-nitro-1H-indazole derivatives were tested for their in vitro antileishmanial activity against three Leishmania species. nih.gov While activity against L. tropica and L. major was limited, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov In a separate study, hybrid molecules containing an indazole-based 2-pyrone scaffold were synthesized and evaluated against Leishmania donovani. One of the most active compounds, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, showed potent activity against both axenic and intramacrophage amastigotes of L. donovani, with IC₅₀ values of 2.48 µM and 2.25 µM, respectively. frontiersin.org

In the context of antitubercular research, indazole sulfonamides have been identified as potent agents against Mycobacterium tuberculosis. One of the most active compounds in this class exhibited a minimum inhibitory concentration (MIC) of 0.09 μM. nih.gov Another series of indazole derivatives also showed promising activity, with one compound reporting an MIC of 67.09 μM against M. tuberculosis. nih.gov

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Strong to moderate activity | nih.gov |

| Indazole-pyrone hybrid (6f) | Leishmania donovani (intramacrophage) | IC₅₀ = 2.25 µM | frontiersin.org |

| Indazole sulfonamide (58) | Mycobacterium tuberculosis | MIC = 0.09 µM | nih.gov |

| Indazole derivative (59) | Mycobacterium tuberculosis | MIC = 67.09 µM | nih.gov |

The indazole scaffold is recognized as a "privileged structure" in kinase inhibitor design. nih.gov Various indazole derivatives have been developed as potent inhibitors of protein kinases, which play a critical role in cancer cell signaling. For instance, 1H-indazole-based derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), with IC₅₀ values for FGFR1-3 in the range of 0.8–90 μM. nih.gov Other derivatives have been found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and c-Kit kinases. nih.govfrontiersin.org

Beyond kinases, indazole derivatives have shown inhibitory activity against other enzyme classes. A study on 1,5,6,7-tetrahydro-4H-indazol-4-ones identified them as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov Indazole derivatives have also been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an oxidoreductase, with some compounds showing IC₅₀ values as low as 5.3 μM. nih.gov Notably, 7-chloro-1H-indazole has been documented as an inhibitor of rat neuronal nitric oxide synthase, with an IC₅₀ of 4.2 µM. bindingdb.org

| Compound Class/Name | Enzyme Target | Enzyme Class | Inhibitory Activity | Reference |

|---|---|---|---|---|

| 1H-indazole derivatives | FGFR1-3 | Kinase | IC₅₀ = 0.8–90 µM | nih.gov |

| 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | Human Neutrophil Elastase (HNE) | Protease | Kᵢ = 6–35 nM | nih.gov |

| 1H-indazole derivative (120) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oxidoreductase | IC₅₀ = 5.3 µM | nih.gov |

| 7-chloro-1H-indazole | Nitric oxide synthase, brain (Rat) | Oxidoreductase | IC₅₀ = 4.2 µM | bindingdb.org |

The versatility of the indazole scaffold extends to its ability to interact with various physiological receptors. A notable example is the development of indazole-3-carboxamide derivatives as potent synthetic cannabinoid receptor agonists. frontiersin.org Molecular modeling studies of these compounds suggest that the indazole core is crucial for receptor activation and potency, while other parts of the molecule are involved in hydrophobic interactions that influence ligand affinity. frontiersin.org

In the realm of neuroscience, compounds with a 7-chloro-pyridazino[4,5-b]quinoline structure have been identified as potent and selective antagonists for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov While these are more complex heterocyclic systems, they demonstrate that the inclusion of a chlorinated ring system can be favorable for receptor binding and antagonism. These studies highlight the potential for 7-chloro-5-methyl-1H-indazole derivatives to be tailored for specific receptor interactions.

A primary mechanism by which many indazole-based anticancer agents exert their effect is through the induction of apoptosis and perturbation of the cell cycle. Several studies have confirmed that polysubstituted indazoles can trigger significant apoptosis in cancer cells. nih.govnih.gov Mechanistically, this is often accompanied by a block of cells in the S or G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 phase population. nih.govnih.gov For instance, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, in HuT78 lymphoma cells. nih.gov

Derivatives of 7-chloroquinoline, a related scaffold, have been found to cause a significant accumulation of leukemia cells (CCRF-CEM) in the G2/M phase. researchgate.net Furthermore, studies on 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives in colon cancer cells (DLD-1 and HT-29) have explored their impact on autophagy. nih.gov These compounds were found to decrease the concentration of key autophagy markers LC3A, LC3B, and beclin-1, suggesting a potential role in modulating this cellular process in addition to inducing apoptosis. nih.gov This indicates that derivatives containing a 7-methyl heterocyclic core may influence autophagic pathways.

Modulation of Signal Transduction Pathways in Cellular Systems

Derivatives of the 1H-indazole scaffold have been shown to exert their cellular effects by modulating key signal transduction pathways that are often dysregulated in diseases like cancer.

One of the most critical pathways targeted by indazole derivatives is the PI3K/AKT/mTOR pathway , which is commonly hyperactivated in tumor cells and plays a central role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives has been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. One notable compound from this series, W24, demonstrated broad-spectrum activity with IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that this compound inhibited the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis. nih.gov The induction of apoptosis was further confirmed by the regulation of key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

In addition to the PI3K/AKT/mTOR pathway, other indazole analogues have been found to inhibit different signaling molecules. For instance, certain derivatives act as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR), all of which are crucial kinases in cancer-related signaling cascades. nih.gov Other studies on 1H-indazole-3-amine derivatives have shown that these compounds can induce apoptosis by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. nih.gov

| Compound Class | Target Pathway/Protein | Cellular Effect | Cancer Cell Lines | Ref |

| 3-Amino-1H-indazole derivatives (e.g., W24) | PI3K/AKT/mTOR | Antiproliferative, G2/M cell cycle arrest, Apoptosis | HT-29, MCF-7, A-549, HepG2, HGC-27 | nih.gov |

| 1H-Indazole-3-amine derivatives (e.g., 6o) | Bcl2 family, p53/MDM2 pathway | Antiproliferative, Apoptosis, Cell cycle arrest | K562, A549, PC-3, HepG-2 | nih.gov |

| 1H-Indazole amide derivatives | ERK1/2 | Enzymatic and cellular inhibition | HT29 | nih.gov |

| 1H-Indazole derivatives | FGFR1-3 | Kinase inhibition | - | nih.gov |

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

The therapeutic potential of indazole derivatives observed in cellular systems has been further investigated in various non-human animal models to assess their in vivo efficacy.

The anticancer activity of indazole derivatives has been validated in xenograft models, where human tumor cells are implanted into immunocompromised mice. A 7-azaindazole derivative, FD274, which acts as a potent dual PI3K/mTOR inhibitor, was evaluated in an HL-60 acute myeloid leukemia (AML) xenograft model. nih.gov The compound demonstrated significant, dose-dependent inhibition of tumor growth, with a 91% reduction in tumor volume at a specific intraperitoneal dose, and was well-tolerated by the animals. nih.gov In another study, a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative showed efficacy in an HCT116 colon cancer tumor xenograft model, highlighting the potential of this scaffold in solid tumors as well. mdpi.com

| Compound Class | Animal Model | Tumor Type | Efficacy Outcome | Ref |

| 7-Azaindazole derivative (FD274) | HL-60 Xenograft (Mouse) | Acute Myeloid Leukemia | 91% tumor growth inhibition | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | HCT116 Xenograft (Mouse) | Colon Cancer | Tumor growth inhibition | mdpi.com |

While direct in vivo studies of this compound derivatives in tuberculosis models are not prominently reported, related heterocyclic scaffolds have shown promise. The pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to indazole, has been identified through whole-cell screening as a potential antituberculosis lead. acs.org Research in this area has focused on inhibiting essential bacterial enzymes. For example, glutamate (B1630785) racemase, which is vital for the synthesis of the bacterial cell wall peptidoglycan in pathogens like Mycobacterium tuberculosis, has been identified as a viable target. nih.gov While inhibitors based on other scaffolds have been developed against this enzyme, the indazole core represents a potential starting point for the design of novel anti-tuberculosis agents.

The anti-inflammatory properties of indazole derivatives have been demonstrated in vivo. In a study using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, indazole and its 5-amino and 6-nitro derivatives significantly inhibited edema formation over time. nih.gov The effect was dose-dependent, with 5-aminoindazole (B92378) showing the highest potency, achieving up to 83% inhibition of inflammation at the highest dose, an effect comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Although this study did not use a lipopolysaccharide (LPS)-induced model, the carrageenan model is highly relevant for assessing anti-inflammatory activity, which is known to involve the production of inflammatory mediators like prostaglandins (B1171923) and cytokines.

| Compound | Animal Model | Max. Inhibition of Edema (%) | Ref |

| Indazole | Carrageenan-induced paw edema (Rat) | 61.03 | nih.gov |

| 5-Aminoindazole | Carrageenan-induced paw edema (Rat) | 83.09 | nih.gov |

| 6-Nitroindazole | Carrageenan-induced paw edema (Rat) | 67.23 | nih.gov |

| Diclofenac (Reference) | Carrageenan-induced paw edema (Rat) | 84.50 | nih.gov |

Mechanistic validation in animal models involves measuring biomarkers to confirm that the drug engages its target and modulates the intended biological pathway in vivo. For oncology, this can include the analysis of tumor tissue from xenograft models. In studies of PI3K/AKT/mTOR inhibitors like the azaindazole FD274, relevant pharmacodynamic biomarkers would include reduced phosphorylation of downstream proteins such as p-Akt and p-S6K, confirming pathway inhibition within the tumor. nih.gov

In the context of inflammation, the mechanism of action of indazole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net In vivo studies could therefore utilize the serum or tissue levels of these cytokines as pharmacodynamic biomarkers to demonstrate the anti-inflammatory effects of the administered compound.

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies aim to understand these dependencies to guide the design of more potent and selective compounds.

Substitutions at C3: The C3 position is a common site for modification. The introduction of a 3-amino group is a key feature in several kinase inhibitors, as it can act as an effective hinge-binding fragment. nih.gov Further derivatization of this amino group can significantly impact potency and selectivity.

Substitutions at C7: Halogenation at various positions, including C7, is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. In a series of 7-chloroquinoline hydrazones, the 7-chloro group was found to be important for antitumor activity. mdpi.com While this is a different heterocyclic system, it suggests that a chloro group at the 7-position of an indazole ring could likewise play a beneficial role in biological activity.

Systematic Positional Scanning and Substituent Effects on Biological Activity Profiles

Systematic positional scanning is a key strategy in medicinal chemistry to understand how the placement of different chemical groups on a parent molecule affects its biological activity. For the indazole scaffold, substitutions at various positions of the bicyclic ring system can significantly influence the compound's interaction with biological targets. mdpi.comrsc.org However, specific studies detailing a systematic scan of substituents on the this compound core are not described in the available literature. General principles suggest that modifying positions such as C3, N1, and N2 of the indazole ring can lead to profound changes in pharmacological profiles. nih.gov

Impact of Halogenation (e.g., Chlorine, Bromine, Iodine) on Bioactivity and Selectivity

The introduction of halogen atoms is a common tactic in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. acs.org The nature of the halogen and its position on the aromatic ring can have a significant impact on the biological activity and selectivity of a drug candidate. For instance, different halogens can alter the electronic nature of the molecule and participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. While the 7-chloro substitution is a defining feature of the specified core, studies systematically comparing the effects of other halogens like bromine or iodine at this or other positions on the this compound scaffold are not available.

Role of Methylation and Other Alkyl Substitutions on Pharmacological Properties

Methylation and the introduction of other small alkyl groups can have a significant impact on a molecule's pharmacological properties. nih.gov These groups can affect the compound's conformation, solubility, and interaction with metabolic enzymes. The position of a methyl group can be critical; for example, methylation of the indazole nitrogen (N1 or N2) can influence the tautomeric form and the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for target binding. rsc.org While the 5-methyl group is part of the core structure , there is no available data on how additional methylation or alkylation at other positions of the this compound ring would alter its pharmacological profile. Studies on other indazole series have shown that even small changes in alkyl substituents can lead to significant differences in biological activity.

Stereochemical Influences on Target Recognition and Biological Response

Stereochemistry plays a vital role in the interaction between a drug and its biological target. Chiral centers in a molecule can lead to enantiomers or diastereomers that may exhibit different potency, efficacy, and even different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a ligand. However, the introduction of stereocenters and the subsequent analysis of their influence on the biological activity of this compound derivatives have not been reported in the scientific literature.

Mechanisms of Action and Biological Target Identification for 7 Chloro 5 Methyl 1h Indazole Derivatives

Molecular Target Engagement and Validation Studies

The biological effects of 7-chloro-5-methyl-1H-indazole derivatives are underpinned by their interaction with a range of molecular targets. These interactions are pivotal in initiating the cascade of events that lead to a cellular response.

Kinase Target Profiling, Selectivity, and Allosteric Modulation (e.g., Checkpoint Kinases, MAPK1, Akt, TTK)

Indazole derivatives are widely recognized for their potential as kinase inhibitors. While direct profiling of this compound against a comprehensive kinase panel is not extensively documented, studies on related indazole compounds provide a predictive framework for its potential targets.

Derivatives of the 1H-indazole scaffold have demonstrated inhibitory activity against various kinases involved in cell cycle regulation and signaling pathways. For instance, certain indazole derivatives have been identified as inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint.

The mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, and the Akt signaling pathway are other potential targets for indazole-based compounds. The indazole core can serve as a scaffold to design inhibitors that compete with ATP for binding to the kinase active site. The selectivity of these derivatives is often dictated by the nature and position of substituents on the indazole ring.

Allosteric modulation represents a sophisticated mechanism of kinase inhibition that can offer greater selectivity compared to traditional ATP-competitive inhibitors. While specific evidence for allosteric modulation by this compound is yet to be established, the structural versatility of the indazole nucleus presents opportunities for the design of such modulators.

Inhibition of Key Enzymes Involved in Pathophysiological Processes (e.g., Lactoperoxidase, Polyphenoloxidase, IDO1)

Beyond kinases, this compound derivatives have been investigated for their inhibitory effects on other critical enzymes implicated in various diseases.

Lactoperoxidase (LPO): Research has demonstrated that 7-chloro-1H-indazole, a closely related analogue, exhibits inhibitory activity against bovine milk lactoperoxidase. nih.gov This enzyme plays a role in the innate immune system, and its inhibition could have implications for modulating inflammatory responses. The study determined the inhibition constant (Ki) and the type of inhibition, providing a basis for understanding how the chloro-substitution on the indazole ring contributes to this activity.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key regulator of immune responses and is a significant target in cancer immunotherapy. Numerous indazole-containing compounds have been developed as potent IDO1 inhibitors. nih.govacs.org These derivatives typically function by coordinating with the heme iron in the enzyme's active site, thereby blocking the catalytic activity. The 1H-indazole scaffold is considered a promising starting point for the development of novel IDO1 inhibitors. nih.gov

The inhibitory potential of various indazole derivatives against these enzymes is summarized in the table below.

| Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

| 7-Chloro-1H-indazole | Lactoperoxidase | Not specified in abstract | nih.gov |

| General Indazole Derivatives | IDO1 | Varies | nih.govacs.org |

Investigation of Protein-Protein Interactions and Receptor Dimerization

The disruption or stabilization of protein-protein interactions (PPIs) is an emerging therapeutic strategy. The planar and rigid structure of the indazole nucleus makes it an attractive scaffold for the design of molecules that can modulate PPIs. While there is no direct evidence of this compound acting as a PPI modulator, the potential exists for derivatives to be designed to fit into the binding grooves of protein complexes.

Similarly, receptor dimerization is a critical step in the activation of many cell surface receptors, including receptor tyrosine kinases. Molecules that can interfere with this process can act as potent signaling inhibitors. The development of indazole-based compounds for this purpose is an active area of research, though specific data for this compound derivatives is not currently available.

Modulation of Gene Expression and Protein Synthesis Pathways

The ultimate downstream effect of modulating signaling pathways is often a change in gene expression and protein synthesis. While direct studies on the global gene expression changes induced by this compound are lacking, it can be inferred that by targeting kinases and other signaling molecules, these derivatives would indirectly influence the activity of transcription factors and the translation machinery. For instance, inhibition of the MAPK or Akt pathways would be expected to alter the expression of genes involved in cell proliferation, survival, and apoptosis.

Cellular Pathway Analysis

To gain a comprehensive understanding of the biological effects of a compound, it is essential to analyze its impact on a global cellular level.

Global Gene Expression Profiling (e.g., RNA Sequencing, Microarray) for Pathway Perturbation Analysis

At present, there are no publicly available studies that have utilized high-throughput techniques such as RNA sequencing (RNA-Seq) or DNA microarrays to profile the transcriptomic changes induced by this compound or its close derivatives. Such studies would be invaluable in identifying the full spectrum of cellular pathways perturbed by these compounds.

An RNA-Seq or microarray experiment would involve treating a relevant cell line with the compound and then sequencing or hybridizing the extracted RNA to identify genes that are either up- or down-regulated. Subsequent bioinformatic analysis of this data could reveal enrichment in specific biological pathways, providing unbiased insights into the compound's mechanism of action. This approach could confirm the engagement of predicted targets (e.g., kinase pathways) and potentially uncover novel mechanisms of action.

Proteomics and Metabolomics Approaches for Identifying Downstream Effects and Pathway Signatures

Proteomics and metabolomics are powerful tools for characterizing the downstream effects of a bioactive compound like this compound by providing a global snapshot of protein and metabolite changes within a cell or organism. These "omics" technologies can reveal the molecular pathways modulated by the compound, offering insights into its mechanism of action beyond direct target engagement.

Proteomic Analysis:

Chemical proteomics is a key strategy to identify the protein targets of small molecules. For instance, in the context of indazole derivatives, which are often developed as kinase inhibitors, a common approach involves affinity chromatography using the compound as a bait to capture its binding partners from cell lysates. nih.govsemanticscholar.org Subsequent identification of these proteins by mass spectrometry can reveal the direct targets and off-targets of the compound.

Furthermore, quantitative proteomics can be employed to assess global changes in protein expression levels upon treatment with a this compound derivative. This can uncover downstream effects on signaling pathways. For example, if the compound inhibits a specific kinase, proteomics can detect changes in the phosphorylation status of its substrate proteins, as well as alterations in the expression of genes regulated by that signaling cascade.

Metabolomic Analysis:

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. Treatment of cells with a this compound derivative can lead to characteristic changes in the metabolome, providing a functional readout of the compound's activity. For example, studies on the in vitro metabolism of other indazole-containing compounds, such as indazole-3-carboxamide synthetic cannabinoids, have identified common biotransformation pathways. nih.govnih.gov These metabolic routes can be extrapolated to predict the metabolic fate of this compound.

Key metabolic transformations observed for indazole derivatives often include:

Hydroxylation: The addition of a hydroxyl group, frequently on aliphatic or aromatic moieties.

Ester Hydrolysis: Cleavage of an ester bond, if present in a derivative.

Dehydrogenation: The removal of hydrogen atoms, often following an initial oxidation step.

Glucuronidation: A phase II metabolic process that increases water solubility for excretion.

By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify these metabolites in biological samples (e.g., cell culture media, plasma, or urine). This information is crucial for understanding the compound's pharmacokinetic profile and identifying potential bioactive or toxic metabolites.

The table below summarizes the common metabolic transformations that could be anticipated for derivatives of this compound, based on studies of analogous compounds. nih.govnih.gov

| Metabolic Reaction | Description | Potential Site on a this compound Derivative |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene (B151609) ring of the indazole core. | Positions 3, 4, or 6 of the indazole ring. |

| Methyl Group Oxidation | Oxidation of the methyl group at position 5 to a hydroxymethyl and subsequently to a carboxylic acid. | The methyl group at the C5 position. |

| N-Dealkylation | Removal of an alkyl substituent from one of the nitrogen atoms of the indazole ring (if present in a derivative). | N1 or N2 position of the indazole ring. |

| Glucuronidation | Conjugation with glucuronic acid, typically at a hydroxyl group. | A hydroxylated metabolite of the parent compound. |

Phenotypic Screening and High-Content Imaging for Cellular Pathway Elucidation

Phenotypic screening is an approach in drug discovery that identifies substances that produce a desired effect in a biological system, without prior knowledge of the specific molecular target. ed.ac.uk This method is particularly valuable for complex diseases where the underlying biology is not fully understood. High-content imaging (HCI), a key technology in phenotypic screening, allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's effect. nih.govresearchgate.net

For a compound like this compound, a phenotypic screening campaign would typically involve treating a panel of relevant cell lines (e.g., cancer cell lines if investigating anti-proliferative effects) with the compound and then using automated microscopy to capture images. nih.gov These images are then analyzed to extract quantitative data on a variety of cellular features.

High-Content Imaging Parameters:

A wide array of cellular phenotypes can be assessed using HCI, including:

Cell Morphology: Changes in cell size, shape, and texture.

Cell Proliferation: Monitoring the number of cells over time.

Apoptosis and Cell Viability: Detecting markers of programmed cell death, such as caspase activation or nuclear condensation.

Subcellular Localization: Tracking the movement of specific proteins between cellular compartments (e.g., nuclear translocation of transcription factors).

Organelle Health: Assessing the morphology and function of mitochondria, the endoplasmic reticulum, and other organelles.

Signaling Pathway Activation: Using fluorescent biosensors to monitor the activity of specific kinases or other signaling molecules in living cells. nih.gov

By analyzing the multiparametric data generated from HCI, a "phenotypic profile" or "fingerprint" of the compound can be created. ed.ac.uk This profile can then be compared to those of reference compounds with known mechanisms of action to generate hypotheses about the biological target and pathway of the test compound. For example, if a this compound derivative produces a phenotypic profile similar to known inhibitors of the PI3K/AKT/mTOR pathway, it would suggest that the compound may also act on this signaling cascade. nih.gov

The table below outlines a hypothetical phenotypic screening cascade for a this compound derivative being investigated for anti-cancer properties.

| Screening Stage | Assay Type | Cell Line(s) | Key Parameters Measured | Purpose |

| Primary Screen | High-throughput cell viability assay | Panel of diverse cancer cell lines (e.g., lung, breast, colon) | Cell number, overall metabolic activity | To identify cell lines sensitive to the compound and determine the effective concentration range. |

| Secondary Screen | High-content imaging for cell cycle analysis and apoptosis | Selected sensitive cell lines from the primary screen | DNA content, nuclear morphology, caspase-3 activation | To determine if the compound's anti-proliferative effect is due to cell cycle arrest or induction of apoptosis. |

| Tertiary Screen | High-content imaging with pathway-specific readouts | Cell lines with known dependencies on specific signaling pathways | Phosphorylation of key signaling proteins (e.g., Akt, ERK), nuclear translocation of transcription factors (e.g., NF-κB) | To identify the specific cellular signaling pathway(s) modulated by the compound. |

Advanced Analytical and Bioanalytical Methodologies in Research on 7 Chloro 5 Methyl 1h Indazole

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation of Intermediates and Products

Chromatographic methods are indispensable tools in the synthesis and purification of 7-chloro-5-methyl-1H-indazole. During its synthesis, which may involve steps like cyclization and substitution reactions common for indazole derivatives, monitoring the reaction progress is crucial for optimizing yield and minimizing byproducts. nih.govresearchgate.net

Reaction Monitoring and Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques for these purposes. HPLC, often coupled with a UV detector, allows for the quantitative analysis of the reaction mixture over time, tracking the consumption of reactants and the formation of this compound. The purity of the final product is also determined using HPLC, where the area of the main peak relative to the total peak area indicates the purity level. A purity of >95% is typically required for subsequent biological assays. For instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, GC-MS was used to analyze crude reaction mixtures to assess the formation of the desired product and potential isomers. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Isolation of Intermediates and Final Product: For the purification of synthetic intermediates and the final this compound compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle gram-scale quantities. nih.gov This is critical as even minor impurities can interfere with biological assays. In synthetic processes described for similar indazoles, purification is a key step to ensure the final compound is suitable for further study. chemrxiv.org

Protein Purification and Characterization for Enzyme Kinetic and Binding Studies

To investigate the biological activity of this compound, it is often necessary to study its interaction with a specific protein target, such as a kinase or another enzyme. nih.gov This requires a highly purified protein sample.

Protein Purification: The target protein is typically produced using recombinant DNA technology in expression systems like E. coli or insect cells. Purification is then achieved through a series of chromatography steps. Affinity chromatography, which uses a ligand that binds specifically to the protein (e.g., a His-tag), is often the first step, followed by size-exclusion chromatography to remove remaining impurities and aggregated protein. The purity of the protein is assessed by SDS-PAGE, with the goal of achieving >95% purity.

Enzyme Kinetic and Binding Studies: Once the target protein is purified, its interaction with this compound can be characterized.

Enzyme Kinetics: If the target is an enzyme, kinetic assays are performed to determine if the compound acts as an inhibitor. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, key parameters like the Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined. These studies reveal the potency and mechanism of inhibition (e.g., competitive, non-competitive). researchgate.netbohrium.com

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding affinity between the compound and the protein. SPR measures the change in refractive index upon binding, while ITC measures the heat released or absorbed during the binding event. These methods yield the dissociation constant (Kd), which is a direct measure of binding strength.

Table 2: Techniques for Protein-Ligand Interaction Studies

| Technique | Information Provided | Key Parameter(s) |

|---|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies binding or enzyme activity | IC₅₀ / EC₅₀ |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics | Kd, ΔH, ΔS |

| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity | Kd, kₐ (on-rate), kd (off-rate) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies binding site and conformational changes | Chemical Shift Perturbations |

High-Throughput Screening (HTS) Assays for Discovery and Optimization of Biologically Active Compounds

High-Throughput Screening (HTS) is a key strategy in drug discovery for identifying "hit" compounds from large chemical libraries that modulate the activity of a biological target. bmglabtech.com A compound like this compound could be part of such a library or a "hit" that requires further optimization. HTS leverages automation and miniaturization to test thousands to millions of compounds rapidly. ox.ac.uk

The process involves several stages:

Assay Development: A robust and sensitive assay is developed in a microplate format (e.g., 384- or 1536-well plates) to measure the activity of the target.

Primary Screen: The entire compound library is screened at a single concentration to identify initial hits.

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.

Indazole derivatives are frequently identified and optimized through HTS campaigns. For example, HTS was used to identify indazole derivatives as potent Sirt1 activators and CDK8 inhibitors. nih.gov The goal of HTS is to identify promising lead compounds that can then be chemically modified to improve their potency, selectivity, and other drug-like properties. nih.gov

Table 3: Hypothetical HTS Cascade for a Kinase Target

| Stage | Assay Type | Purpose | Outcome/Metric |

|---|---|---|---|

| Primary Screen | Biochemical (e.g., FRET) | Identify initial inhibitors from a large library | % Inhibition > 50% at 10 µM |

| Hit Confirmation | Biochemical (same as primary) | Confirm activity and eliminate false positives | Confirmed activity |

| Potency Determination | Biochemical (dose-response) | Determine the potency of confirmed hits | IC₅₀ < 1 µM |

| Selectivity Screen | Panel of related kinases | Assess selectivity against other kinases | >10-fold selectivity |

| Cellular Assay | Cell-based target engagement | Confirm activity in a cellular context | Cellular IC₅₀ < 5 µM |

Cell-Based Assays for Mechanistic Dissection and Target Validation

Common cell-based assays used in the evaluation of potential therapeutic compounds include:

Proliferation and Viability Assays: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with cell number. These are used to determine the anti-proliferative effects of a compound on cancer cell lines, for example. nih.govnih.gov

Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure the activation of caspases (key apoptosis enzymes) or the externalization of phosphatidylserine (B164497) (using Annexin V staining) are employed.

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps to determine if a compound causes cell cycle arrest at a specific checkpoint.

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended protein target inside intact cells.

These assays provide critical information on how this compound affects cellular physiology and help validate its potential as a modulator of a specific disease-related pathway. nih.gov

Table 4: Common Cell-Based Assays for Target Validation and Mechanistic Studies

| Assay | Principle | Application |

|---|---|---|

| MTT Assay | Measures metabolic activity (reduction of tetrazolium salt) | Assessing cell viability and proliferation |

| Caspase-Glo® Assay | Luminescent measurement of caspase-3/7 activity | Detecting induction of apoptosis |

| Annexin V/PI Staining | Flow cytometry detection of apoptosis (Annexin V) and necrosis (PI) | Distinguishing between different modes of cell death |

| Cellular Thermal Shift Assay (CETSA) | Measures thermal stabilization of a protein upon ligand binding | Confirming target engagement in cells |

| Western Blot | Detects changes in protein levels or post-translational modifications | Analyzing downstream signaling pathway modulation |

Emerging Research Frontiers and Future Directions for 7 Chloro 5 Methyl 1h Indazole Research

Rational Design of Novel Indazole Architectures with Enhanced Potency, Selectivity, and Novel Mechanisms of Action

The rational design of new molecules based on the 7-chloro-5-methyl-1H-indazole scaffold is a primary focus for developing next-generation therapeutic agents. This approach leverages a deep understanding of structure-activity relationships (SAR) to engineer compounds with superior properties.

Key strategies in the rational design of novel indazole architectures include:

Scaffold Hopping and Bioisosteric Replacement: A successful strategy in drug discovery involves "scaffold hopping," where the core structure of a known inhibitor is modified to create a new chemotype. nih.gov For the this compound core, this could involve replacing the indazole ring with bioisosteres like benzimidazoles or azaindazoles to alter binding modes, improve pharmacokinetic properties, or discover novel intellectual property. nih.govpharmablock.com The indazole scaffold itself is often used as a bioisostere for indole (B1671886), offering an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving target affinity. pharmablock.com

Structure-Guided Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how indazole derivatives bind to their target proteins. This information is crucial for making precise modifications to the this compound structure. For instance, docking studies of indazole derivatives in the ATP-binding pocket of kinases have revealed key hydrogen bonds formed by the indazole N-H group, guiding the design of more potent inhibitors. nih.gov By identifying and targeting specific pockets within the binding site, substituents can be added to the indazole ring to enhance potency and selectivity. researchgate.net

Fragment-Based and Knowledge-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. researchgate.netnih.gov For the this compound scaffold, this could involve exploring different substituents at the C3 and C5 positions, which have been shown to be critical for modulating kinase activity and selectivity. nih.gov Knowledge-based design leverages existing data on similar compounds to predict which modifications are most likely to yield favorable outcomes. researchgate.net

Through these design strategies, new analogs of this compound can be developed to not only improve potency and selectivity for known targets but also to engage novel mechanisms of action, such as allosteric inhibition or covalent binding.

| Design Strategy | Objective | Example Application for Indazole Scaffolds |

| Scaffold Hopping | Discover novel chemotypes, improve properties, circumvent existing patents. | Replacing an indole core with an indazole framework to develop dual MCL-1/BCL-2 inhibitors. nih.gov |

| Structure-Guided Design | Optimize ligand-target interactions for enhanced potency and selectivity. | Using docking studies to guide modifications of substituents that fill hydrophobic cavities in the kinase ATP-binding pocket. nih.gov |

| Fragment-Based Design | Build potent leads from small, weakly binding molecular fragments. | Identifying 1H-indazole-3-amine as an effective hinge-binding fragment for kinase inhibition. nih.gov |

| Knowledge-Based Design | Leverage existing SAR data to predict successful molecular modifications. | Introducing specific lipophilic substituents to occupy identified selectivity pockets in a target kinase. researchgate.net |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Indazole Drug Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govijettjournal.org For the this compound scaffold, AI and ML models offer powerful tools for accelerating the identification and optimization of new drug candidates.

Key applications of AI/ML in this context include:

Predictive Bioactivity and Property Modeling: ML algorithms, such as random forests, support vector machines, and neural networks, can be trained on large datasets of chemical compounds to predict their biological activity and physicochemical properties. github.ioastrazeneca.comnih.gov These models can screen vast virtual libraries of this compound derivatives to identify those with the highest probability of being active against a specific target. premierscience.com Furthermore, AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. frontiersin.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining specific criteria (e.g., high target affinity, low predicted toxicity), these algorithms can generate novel chemical structures that medicinal chemists can then synthesize and test. jsr.org

Accelerated Data Analysis: Drug discovery generates immense volumes of data from high-throughput screening, genomic studies, and clinical trials. AI can analyze this complex data to identify patterns, validate drug targets, and uncover novel biological insights that would be difficult for human researchers to detect. nih.govpremierscience.com

By leveraging these computational approaches, researchers can more effectively navigate the vast chemical space around the this compound core, reducing the reliance on time-consuming and expensive trial-and-error synthesis and screening. astrazeneca.com

| AI/ML Application | Description | Potential Impact on Indazole Research |

| Virtual Screening | Using trained models to predict the activity of virtual compounds against a target. | Rapidly identify promising derivatives of this compound from large chemical libraries for synthesis. github.io |

| ADMET Prediction | Predicting properties like solubility, permeability, metabolism, and toxicity. | Prioritize compounds with better pharmacokinetic profiles and lower safety risks, reducing late-stage attrition. frontiersin.orgnih.gov |

| De Novo Design | Generating novel molecular structures with optimized, desired properties. | Create innovative indazole-based compounds with enhanced potency and selectivity beyond known chemical space. |

| Data Mining | Analyzing large datasets to identify new targets and structure-activity relationships. | Uncover novel therapeutic applications for the indazole scaffold and refine design strategies. premierscience.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands based on the Indazole Scaffold

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. samipubco.com This approach is particularly valuable for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. samipubco.com The indazole scaffold is considered a privileged structure well-suited for developing such multi-target directed ligands (MTDLs). samipubco.comnih.gov

Future research on this compound should explore its potential as a foundation for MTDLs by:

Targeting Multiple Kinases: Many diseases are driven by aberrant signaling through multiple kinase pathways. Indazole derivatives have already been developed as dual inhibitors of various kinases. nih.gov Rational design can be used to modify the this compound structure to simultaneously inhibit key kinases involved in a specific disease, potentially leading to synergistic efficacy and overcoming drug resistance.

Combining Different Target Classes: The versatility of the indazole scaffold allows for the design of hybrids that can interact with unrelated target classes. For example, researchers have created indazole-based hybrids that dually inhibit both kinases and other enzymes like histone deacetylases (HDACs). nih.gov This strategy can produce compounds with novel mechanisms of action that address disease pathology on multiple fronts.

Scaffold Hopping for Dual Inhibition: As demonstrated in the development of dual MCL-1/BCL-2 inhibitors, scaffold hopping from a selective inhibitor to an indazole core can successfully introduce dual-target activity. nih.gov This suggests that the this compound core could be used to transform existing single-target ligands into effective dual-target agents.

The exploration of polypharmacology opens up exciting avenues for developing first-in-class therapies based on the this compound scaffold, offering the potential for improved therapeutic outcomes in complex diseases. nih.govsemanticscholar.org

Development of Advanced Delivery Systems and Formulation Strategies for Preclinical Research Applications

Many potent drug candidates, particularly kinase inhibitors based on heterocyclic scaffolds like indazole, suffer from poor aqueous solubility. semanticscholar.org This characteristic can lead to low bioavailability and hinder preclinical development. Advanced drug delivery and formulation strategies are therefore critical for unlocking the therapeutic potential of compounds like this compound.

Future research should focus on the following areas:

Nanotechnology-Based Delivery Systems: Encapsulating indazole derivatives within nanocarriers offers a promising way to overcome solubility issues and improve drug delivery. semanticscholar.orgmdpi.com

Liposomes and Polymeric Nanoparticles: These systems can solubilize hydrophobic drugs like this compound, protect them from degradation, prolong their circulation time, and enable targeted delivery to diseased tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. semanticscholar.orgnih.gov

Drug Nanocrystals: Reducing the particle size of the drug to the nanometer scale dramatically increases its surface area, which can enhance the dissolution rate and thereby improve oral bioavailability. mdpi.comqub.ac.uk

Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the crystalline drug in a polymeric carrier in an amorphous state. The amorphous form of a drug is typically much more soluble than its crystalline counterpart. This is a well-established method for improving the oral absorption of poorly soluble compounds. mdpi.comresearchgate.net

Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. researchgate.netresearcher.life These systems form fine emulsions or microemulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.

By applying these advanced formulation techniques, the challenges associated with the poor solubility of this compound can be overcome, enabling effective evaluation in preclinical models and paving the way for further development. researchgate.net

| Formulation Strategy | Mechanism of Action | Application for this compound |

| Nanoparticles (e.g., Liposomes) | Encapsulates the drug, improving solubility and enabling targeted delivery. | Overcome poor aqueous solubility and potentially target tumor tissue. semanticscholar.orgnih.gov |

| Drug Nanocrystals | Increases surface area by reducing particle size, enhancing dissolution rate. | Improve oral bioavailability for preclinical studies. qub.ac.uk |

| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state. | Enhance dissolution and absorption after oral administration. mdpi.com |

| Lipid-Based Formulations (SEDDS) | Solubilizes the drug in lipid excipients, forming an emulsion in the gut. | Improve absorption of the likely lipophilic indazole compound. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-5-methyl-1H-indazole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines or hydrazones under controlled conditions (e.g., reflux in ethanol or THF). Key intermediates, such as nitro or amino derivatives, are purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is employed to confirm regioselectivity and substituent positioning in the indazole core .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl groups at 1.5–2.5 ppm), while -NMR distinguishes aromatic carbons and substituents.

- Mass Spectrometry : HRMS validates molecular formula (e.g., CHClN for this compound).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming substitution patterns .

Q. How is the biological activity of this compound initially screened in pharmacological studies?

- Methodological Answer : Preliminary assays include:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations.

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls: Use cisplatin or ampicillin as positive controls, and DMSO as a solvent control .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Suzuki-Miyaura cross-coupling of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc), Pd(PPh), and Buchwald-Hartwig catalysts.

- Solvent/Bases : Test polar aprotic solvents (DMF, DME) with KCO or CsCO to enhance coupling efficiency.

- Temperature/Time : Optimize at 80–100°C for 12–24 hours, monitoring via TLC. Yields >80% are achievable with aryl boronic acids .

Q. How should conflicting data in cytotoxicity studies be addressed?

- Methodological Answer :

- Replicate Assays : Perform triplicate runs with consistent cell passage numbers.

- Variable Control : Standardize cell culture conditions (e.g., serum concentration, incubation time).

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Discrepancies may arise from cell line heterogeneity or assay sensitivity .

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Substituent Engineering : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5-methyl position to improve solubility.

- Prodrug Approaches : Acetylate reactive amines or hydroxyls for better bioavailability.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. How can solubility challenges of this compound in aqueous media be mitigated?

- Methodological Answer :

- Co-Solvents : Use DMSO:water (1:9) or β-cyclodextrin inclusion complexes.

- Salt Formation : React with HCl or sodium salts to form water-soluble ionic derivatives.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What mechanistic studies are recommended to elucidate the anti-inflammatory activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure COX-2 or LOX-5 inhibition using colorimetric kits.

- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β via ELISA in LPS-induced macrophages.

- Western Blotting : Analyze NF-κB or MAPK pathway modulation in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.